molecular formula C23H27N5O B2574759 N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide CAS No. 2415490-42-3

N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide

Cat. No.: B2574759
CAS No.: 2415490-42-3
M. Wt: 389.503
InChI Key: VNDBURYMHODAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives.

Preparation Methods

The synthesis of N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the indazole core. Various methods have been developed for the synthesis of indazole derivatives, including cyclization reactions and the use of different functional groups . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indazole derivatives have shown potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents . The diverse biological activities of indazole derivatives make them valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide can be compared with other indazole derivatives, such as N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide and 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-ylethyl)-1H-indazol-6-yl]-acetamide . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

IUPAC Name

N-(2-methylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-16-6-2-4-8-19(16)25-23(29)17-10-13-27(14-11-17)22-21-18-7-3-5-9-20(18)26-28(21)15-12-24-22/h2,4,6,8,12,15,17H,3,5,7,9-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDBURYMHODAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.